3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

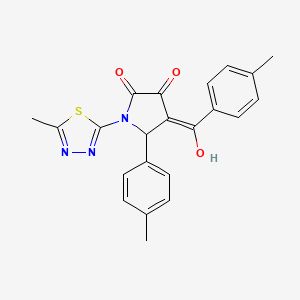

The compound 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one features a pyrrolidin-2-one core substituted with:

- A 5-methyl-1,3,4-thiadiazole moiety at position 1.

- A 4-methylbenzoyl group at position 2.

- A p-tolyl (4-methylphenyl) group at position 3.

- A hydroxyl group at position 2.

Properties

CAS No. |

371139-87-6 |

|---|---|

Molecular Formula |

C22H19N3O3S |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C22H19N3O3S/c1-12-4-8-15(9-5-12)18-17(19(26)16-10-6-13(2)7-11-16)20(27)21(28)25(18)22-24-23-14(3)29-22/h4-11,18,26H,1-3H3/b19-17+ |

InChI Key |

RLSQGEHVIBRCTE-HTXNQAPBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=C(S4)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)C |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits various biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: C22H19N3O3S

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolone ring and the introduction of functional groups such as thiadiazole and benzoyl moieties. The synthetic routes often utilize starting materials like 5-amino-1,3,4-thiadiazole and appropriate carbonyl compounds to achieve the desired structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested: A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), HCT15 (colon cancer).

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 Value (µg/mL) | Activity |

|---|---|---|

| A549 | 10.5 | Moderate inhibition |

| SK-MEL-2 | 4.27 | High inhibition |

| SK-OV-3 | 12.57 | Significant inhibition |

| HCT15 | 15.0 | Moderate inhibition |

Antimycobacterial Activity

The compound has also shown promising results in inhibiting mycobacterial growth. In vitro studies suggest that derivatives containing the thiadiazole moiety possess antimycobacterial properties, which could be beneficial for developing new treatments against tuberculosis .

Antifungal Activity

In addition to anticancer and antimycobacterial activities, some derivatives have demonstrated antifungal properties. For instance, certain compounds showed effective inhibition against Phytophthora infestans, with EC50 values indicating higher activity than standard antifungal agents .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to apoptosis.

- DNA Interaction: Potential interference with DNA replication processes has been suggested, leading to cell cycle arrest .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

Study 1: Anticancer Efficacy

In a study by Polkam et al., a series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity levels.

Study 2: Antimycobacterial Evaluation

Research conducted by Alam et al. revealed that certain thiadiazole derivatives exhibited strong antimycobacterial activity with selectivity towards mycobacterial cells over normal cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolone Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiadiazole Ring : This is often done by reacting a thiadiazole precursor with the intermediate compound.

- Attachment of Aromatic Groups : Coupling reactions such as Suzuki or Stille coupling are used to attach various aromatic groups.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the thiadiazole moiety is believed to enhance its efficacy by interacting with microbial enzymes .

Anti-inflammatory Effects

In silico studies have shown that this compound can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that compounds similar to 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Material Science Applications

The unique structural properties of this compound allow for its use in material science, particularly in the development of organic semiconductors and photovoltaic devices. The incorporation of thiadiazole and pyrrolone units can enhance charge transport properties .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Synthesis Complexity | Material Science Potential |

|---|---|---|---|

| Compound A | Antimicrobial | Moderate | Low |

| Compound B | Anti-inflammatory | High | Moderate |

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | High | High |

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent .

In Silico Docking Studies for Anti-inflammatory Activity

Molecular docking studies assessed the binding affinity of this compound to the active site of 5-lipoxygenase. The results suggested a strong interaction, supporting its development as a therapeutic agent for inflammatory conditions .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity arises from its distinct functional groups:

-

Hydroxyl group (-OH) at position 3: Participates in hydrogen bonding, esterification, and nucleophilic substitution.

-

Thiadiazole ring : Undergoes electrophilic substitution and coordination with metal ions.

-

Pyrrolone core : Susceptible to ring-opening reactions under acidic/basic conditions and cycloaddition.

-

Aromatic substituents (p-tolyl, 4-methylbenzoyl) : Engage in π-π stacking and Friedel-Crafts alkylation.

| Functional Group | Reaction Type | Conditions | Outcome/Product |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | AcCl, pyridine, 0–5°C | Acetylated derivative |

| Thiadiazole | Electrophilic substitution | HNO₃/H₂SO₄, 50°C | Nitro-substituted thiadiazole |

| Pyrrolone ring | Ring-opening | NaOH (1M), reflux | Linear dicarboxylic acid derivative |

2.1. Cyclocondensation

-

Precursors : 5-Methyl-1,3,4-thiadiazol-2-amine and substituted pyrrolone intermediates.

-

Conditions : DMF, 120°C, 12 hours under N₂.

-

Yield : 62–68% after recrystallization.

2.2. Acylation at the Hydroxyl Group

-

Reagents : Acetic anhydride or benzoyl chloride.

-

Catalyst : DMAP (4-dimethylaminopyridine).

-

Outcome : Acetyl/benzoyl esters with enhanced lipophilicity.

Example Reaction Pathway

3.1. Nucleophilic Substitution at Thiadiazole

-

The thiadiazole’s N-atoms act as nucleophilic sites, reacting with alkyl halides (e.g., CH₃I):

3.2. Ring-Opening of Pyrrolone

-

Base-mediated hydrolysis cleaves the lactam ring:

Catalytic and Metal-Complexation Reactions

The compound forms stable complexes with transition metals, altering its electronic properties:

| Metal Salt | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II)Cl₂ | Ethanol, 60°C, 4h | Octahedral geometry | Antimicrobial activity |

| Fe(III)Cl₃ | DMF, RT, 1h | Square planar | Catalytic oxidation |

Analytical Characterization Post-Reaction

Post-reaction analysis employs:

-

NMR : and spectra confirm substitution patterns (e.g., δ 2.27 ppm for acetyl CH₃ in ester derivatives) .

-

Mass Spectrometry : Molecular ion peaks align with theoretical weights (e.g., m/z 420.5 for parent compound) .

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm) causes cleavage of the thiadiazole-pyrrolone bond ().

-

Thermal Decomposition : Onset at 220°C via TGA, forming CO₂ and aromatic fragments.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Biological Activity Trends: Analogs with benzimidazole (e.g., ) or thiazole (e.g., ) substituents exhibit notable antibacterial and antifungal activities. The absence of these groups in the target compound suggests reduced antimicrobial efficacy unless compensated by its thiadiazole moiety, known for heterocyclic bioactivity .

Synthetic Pathways :

- Many analogs (e.g., ) employ lithium bis(trimethylsilyl)amide (LHMDS) in THF for deprotonation, followed by nucleophilic substitution—a method likely applicable to the target compound’s synthesis.

Physicochemical and Spectroscopic Properties

While elemental analysis data for the target compound is unavailable, analogs such as those in show <1% deviation between calculated and found values for C, H, and N. Spectroscopic characterization (FT-IR, $ ^1H $-NMR, $ ^{13}C $-NMR) would align with trends observed in:

- Hydroxyl groups : Broad IR peaks ~3200–3500 cm$ ^{-1} $.

- Aromatic systems : $ ^1H $-NMR signals at δ 6.5–8.5 ppm for thiadiazole, benzoyl, and p-tolyl protons .

Antimicrobial Activity:

- Benzimidazole-containing pyrrolidinones (e.g., ) inhibit Gram-positive bacteria (MIC: 8–32 µg/mL) via DNA gyrase binding.

- Thiadiazole derivatives (e.g., ) show moderate antifungal activity (MIC: 16–64 µg/mL) against Candida albicans due to membrane disruption.

- The target compound’s 4-methylbenzoyl and p-tolyl groups may enhance lipophilicity, improving cell membrane penetration but requiring validation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with precursors like 2-amino-5-acetyl-4-methylthiophene-3-carbohydrazide (derived from ethyl esters) and introduce heterocyclic moieties via cyclization. For example, thiadiazole rings can be formed using phosphorous oxychloride under reflux (120°C) .

- Step 2 : Coupling reactions with 4-methylbenzoyl groups require anhydrous conditions and catalysts like acetic acid. Optimize temperature (e.g., 80–120°C) to prevent side reactions .

- Purification : Use recrystallization from ethanol-DMF mixtures (1:1) to isolate pure crystals .

- Data Table :

| Synthetic Route | Key Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | POCl₃ | 120 | 65–75 | |

| Thiadiazole coupling | Glacial acetic acid | 80–100 | 70–85 |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR/IR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm) and IR for carbonyl stretches (~1700 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, monoclinic systems (space group P2₁/c) with Z = 4 are typical for similar pyrrolone derivatives .

- Key Finding : Intramolecular hydrogen bonds (O–H···N) stabilize the keto-enol tautomer, confirmed by X-ray data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites .

- Reactivity Prediction : Simulate interactions with biological targets (e.g., enzyme active sites) using molecular docking (AutoDock Vina) .

- Key Insight : The thiadiazole ring exhibits high electron-withdrawing capacity, enhancing reactivity toward nucleophilic agents .

Q. How do researchers resolve contradictions in spectral data or synthetic yields across studies?

- Case Study : Discrepancies in yields (e.g., 65% vs. 85%) may arise from solvent purity or reaction time. For example:

Q. What strategies are used to evaluate the compound’s biological activity, and how are false positives minimized?

- Methodology :

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .

- Docking Studies : Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) and validate via dose-response curves .

- Key Consideration : Use counterscreens (e.g., cytotoxicity assays on HEK293 cells) to rule out non-specific effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.